Lamivudine

HIV drug resistance Antiretroviral therapy M184V mutation

Lamivudine (3TC, BCH-189) is a synthetic NRTI with confirmed dual activity against HIV-1 and HBV. Unlike emtricitabine, lamivudine shows a distinct M184V resistance emergence pattern—40.0% prevalence with TDF-containing regimens vs 14.3% for FTC+TDF (P=0.01)—making it an essential comparator for resistance barrier studies and a critical cART backbone. Not all generics demonstrate strict bioequivalence; quality-assured sourcing with therapeutic drug monitoring is recommended to ensure consistent exposure. Ideal for antiretroviral formulation development, resistance profiling, and clinical comparator studies.

Molecular Formula C8H11N3O3S
Molecular Weight 229.26 g/mol
CAS No. 134678-17-4
Cat. No. B1674443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLamivudine
CAS134678-17-4
Synonyms2',3' Dideoxy 3' thiacytidine
2',3'-Dideoxy-3'-thiacytidine
3TC
BCH 189
BCH-189
BCH189
Epivir
GR-109714X
GR109714X
Lamivudine
Lamivudine, (2S-cis)-Isome
Molecular FormulaC8H11N3O3S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESC1C(OC(S1)CO)N2C=CC(=NC2=O)N
InChIInChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1
InChIKeyJTEGQNOMFQHVDC-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 70,000 mg/L @ 20 °C
2.76e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lamivudine (CAS 134678-17-4) Procurement Profile: NRTI Backbone with HIV-1/HBV Dual Activity


Lamivudine (3TC, BCH-189) is a synthetic nucleoside reverse transcriptase inhibitor (NRTI) with a molecular weight of 229.25 g/mol [1] [2]. It is an orally bioavailable zalcitabine analog where a sulfur atom replaces the 3' carbon of the pentose ring, resulting in activity against both Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis B Virus (HBV) [1]. Lamivudine serves as a critical backbone component in combination antiretroviral therapy (cART) and is widely available as both innovator (Epivir) and generic formulations [3].

Why Lamivudine and Emtricitabine Are Not Interchangeable: Resistance Profile and Virological Outcomes


While lamivudine and emtricitabine (FTC) are structurally related NRTIs sharing the M184V/I resistance mutation, direct substitution without rigorous evaluation is clinically and scientifically unsound [1] [2]. Head-to-head studies demonstrate significant differences in the rate of M184V emergence in tenofovir-containing regimens, with FTC+TDF showing a 14.3% prevalence versus 40.0% for 3TC+TDF (P=0.01) [3]. These data confirm that the two compounds, despite class similarity, exhibit distinct resistance evolution patterns that impact long-term treatment durability [1].

Quantitative Differentiation of Lamivudine from Comparator Analogs


M184V Resistance Emergence: Lamivudine vs. Emtricitabine in TDF Regimens

In a direct head-to-head comparison of HIV-1 B-subtype pol sequences from treatment-experienced patients, the M184V mutation was significantly less prevalent in emtricitabine (FTC) + tenofovir (TDF) regimens compared to lamivudine (3TC) + TDF regimens [1]. This demonstrates a quantifiable advantage for FTC-containing regimens in reducing the emergence of this key resistance mutation [1].

HIV drug resistance Antiretroviral therapy M184V mutation

Comparative In Vitro Antiviral Potency: Lamivudine vs. Emtricitabine vs. Stavudine

In vitro potency against HIV-1 was quantified via IC50 values. Lamivudine (3TC) exhibited an IC50 of 0.43 ± 0.13 μM, emtricitabine (FTC) an IC50 of 0.1 ± 0.1 μM, and stavudine (D4T) an IC50 of 0.01 ± 0.01 μM [1]. While all three NRTIs are active, lamivudine demonstrates intermediate potency compared to the more potent stavudine and the slightly more potent emtricitabine [1].

Antiviral potency HIV-1 IC50

Placental Mitochondrial Toxicity: Zidovudine/Lamivudine vs. Tenofovir/Emtricitabine

In a mouse model of pregnancy, the dual-NRTI backbone of zidovudine/lamivudine was associated with significantly greater placental oxidative stress and mitochondrial dysfunction compared to tenofovir/emtricitabine [1]. Zidovudine/lamivudine-treated mice had elevated malondialdehyde (MDA) levels, a marker of oxidative stress, and lower mRNA levels of mitochondrial protective enzymes [1].

Mitochondrial toxicity Pregnancy NRTI safety

Bioequivalence of Generic vs. Innovator Lamivudine Formulations

A randomized crossover study in HIV-infected Ugandan adults compared steady-state pharmacokinetics of a generic lamivudine formulation (Triomune) versus the innovator brand (Epivir) [1]. While exposures were comparable, the generic formulation did not meet the strict 90% CI bioequivalence criteria for AUC(0-12h) (0.65-0.99) and Cmax (0.63-0.98) [1].

Pharmacokinetics Generic substitution Bioequivalence

Cost-Effectiveness of Lamivudine-Containing Regimens vs. Emtricitabine-Based STRs

A microsimulation model evaluated lifetime costs and outcomes of single-tablet regimens (STRs) containing emtricitabine (FTC) versus generic multiple-tablet regimens (gMTRs) that substitute generic lamivudine (3TC) [1]. STRs provided a 0.619 QALY gain at an incremental cost of $16,335.91, resulting in an ICER of $26,383.82 per QALY [1].

Health economics Cost-effectiveness Generic antiretrovirals

Lamivudine in Research and Industrial Applications: Evidence-Backed Selection Scenarios


As a Backbone NRTI in Resource-Limited Settings

Given the availability of multiple generic formulations and established efficacy, lamivudine remains a cornerstone of first-line ART in resource-limited settings. However, procurement teams should note that not all generic formulations demonstrate strict bioequivalence [1] [2]. Therefore, quality assurance and therapeutic drug monitoring may be warranted to ensure consistent exposure [1].

As a Comparator in HIV Drug Resistance Studies

Lamivudine serves as a critical comparator in studies evaluating the resistance barrier of novel NRTIs. Its well-characterized resistance profile, particularly the M184V mutation, provides a baseline for assessing the durability of new agents [1].

As a Component of Dual-Active HBV/HIV Regimens

For patients co-infected with HIV and HBV, lamivudine offers dual antiviral activity. However, in such cases, lamivudine should be dosed at the higher HIV treatment dose and used in combination with tenofovir to minimize the risk of HBV resistance emergence [2] [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lamivudine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.